7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
The compound 7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic molecule that features a thienopyridine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 2-chlorobenzyl and 3,4-dimethoxyphenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thienopyridine core can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid
- 3-(2’-Chlorobenzyloxy)phenylboronic acid
Uniqueness
The uniqueness of 7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one lies in its specific substitution pattern and the presence of both chlorobenzyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H24ClNO4S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
7-[3-[(2-chlorophenyl)methoxy]phenyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C28H24ClNO4S/c1-32-24-11-10-18(13-25(24)33-2)22-16-35-28-21(14-26(31)30-27(22)28)17-7-5-8-20(12-17)34-15-19-6-3-4-9-23(19)29/h3-13,16,21H,14-15H2,1-2H3,(H,30,31) |
InChI Key |
CTQCCBSBMBNYKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)OCC5=CC=CC=C5Cl)OC |
Origin of Product |
United States |
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